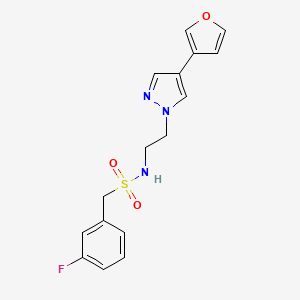![molecular formula C8H11N3OS B2828764 5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole CAS No. 477859-51-1](/img/structure/B2828764.png)
5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. For example, one efficient and straightforward methodology for the preparation of novel functionalized triazoles involves a one-pot catalyst-free procedure at room temperature .Molecular Structure Analysis
There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazole compounds can undergo a variety of chemical reactions. For instance, they can react with dibenzoylacetylene to yield novel functionalized triazoles .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of these heterocyclic compounds involves novel methodologies, including microwave-assisted synthesis, multi-component reactions, and cyclization techniques. These methods have enabled the efficient production of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and related compounds with potential biological activities. Studies have also focused on the crystal structure analysis of these compounds to better understand their chemical properties and interactions (Gomha & Riyadh, 2011), (Dong & Wang, 2005).
Antimicrobial and Antifungal Activities
These compounds have been evaluated for their antimicrobial and antifungal activities. Novel bis[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, for example, have shown significant activity against various bacterial and fungal strains. The exploration of structure-activity relationships has been crucial in identifying compounds with enhanced biological activities (Reddy et al., 2010), (Bhat & Holla, 2004).
Antiproliferative and Antitumor Potential
The antiproliferative activity of these compounds has been assessed against various human cancer cell lines, revealing some compounds' potential as antitumor agents. The research underscores the importance of heterocyclic compounds in developing new therapeutic agents for cancer treatment (Khan et al., 2010).
Immunoregulatory and Anti-inflammatory Properties
Studies have also explored the potential of these compounds as immunoregulatory and anti-inflammatory agents, highlighting their versatility and potential applications in treating various diseases and conditions (Bender et al., 1985).
Mécanisme D'action
Target of Action
The primary target of 5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is Shikimate dehydrogenase . This enzyme plays a crucial role in the biosynthesis of the chorismate end product, making it a promising therapeutic target . Additionally, this compound has shown inhibitory activity against the urease enzyme .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it inhibits Shikimate dehydrogenase, thereby disrupting the biosynthesis of chorismate . Similarly, it exhibits inhibitory activity against the urease enzyme, with IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 μM .
Biochemical Pathways
By inhibiting Shikimate dehydrogenase, the compound disrupts the shikimate pathway, which leads to the biosynthesis of chorismate . Chorismate is a precursor for the synthesis of aromatic amino acids and other aromatic compounds. Therefore, the inhibition of this pathway can have significant downstream effects .
Result of Action
The inhibition of Shikimate dehydrogenase and the urease enzyme by this compound can lead to significant molecular and cellular effects. For instance, the disruption of the shikimate pathway can affect the synthesis of aromatic compounds . Moreover, the inhibition of the urease enzyme can impact the hydrolysis of urea .
Orientations Futures
The future directions in the research of triazoles involve the design and synthesis of new derivatives with enhanced biological activities. There is a continuous “race” between scientists developing novel medicines, prompting the synthesis of a great number of potential synthetic substances consistently in laboratories around the world .
Propriétés
IUPAC Name |
5-(1-methoxyethyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-5-7(6(2)12-3)13-8-9-4-10-11(5)8/h4,6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPZPUCZPATJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

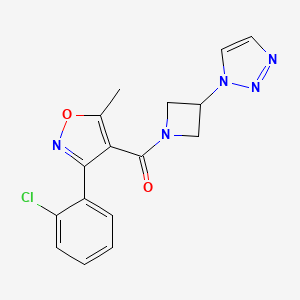
![8-(3-Phenylpropanoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2828682.png)
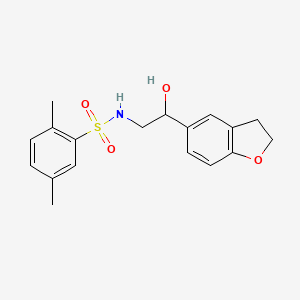
![2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2828684.png)
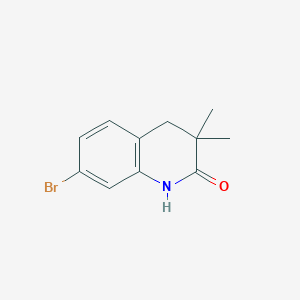
![8-(5-Chloro-2-methoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2828688.png)


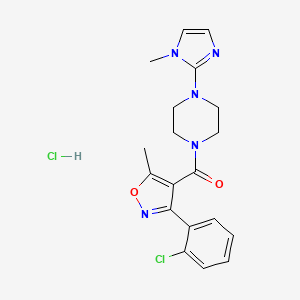
![N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2828697.png)
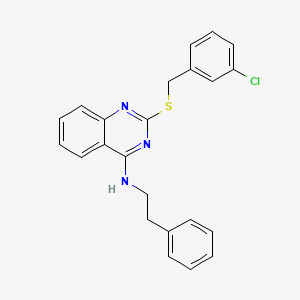

![2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate](/img/structure/B2828702.png)
